Regioisomeric Purity and Structural Fidelity: Meta-Bromophenyl Differentiation from Ortho and Para Analogs
The target compound provides unambiguous regioisomeric fidelity, bearing the bromine substituent exclusively at the meta (3-) position of the phenyl ring . In contrast, commonly encountered alternatives include the ortho-substituted 3-(2-bromophenyl)-1-ethylpiperazine (CAS 1820703-64-7 as dihydrochloride salt) and para-substituted 1-(4-bromophenyl)-4-ethylpiperazine (CAS 656257-43-1) . No structural cross-contamination is observed in the target compound's analytical specifications, ensuring that synthetic outcomes from cross-coupling reactions or nucleophilic substitutions reflect the intended meta-substituted scaffold rather than mixtures of regioisomeric products.
| Evidence Dimension | Regioisomeric substitution pattern |
|---|---|
| Target Compound Data | 3-Bromophenyl (meta-substituted) |
| Comparator Or Baseline | 3-(2-bromophenyl)-1-ethylpiperazine (ortho); 1-(4-bromophenyl)-4-ethylpiperazine (para) |
| Quantified Difference | Qualitative difference: meta substitution vs. ortho/para isomers |
| Conditions | Structural analysis by NMR, SMILES string verification: CCN1CCNC(C2=CC=CC(Br)=C2)C1 |
Why This Matters
Regioisomeric purity is non-negotiable for SAR studies; substitution at ortho, meta, or para positions yields distinct electronic and steric environments that directly influence binding affinity, reactivity in cross-coupling, and downstream biological activity.
